molecular formula C7H8ClNO2S B2396526 (4-Pyridinylsulfanyl)acetic acid hydrochloride CAS No. 84468-14-4

(4-Pyridinylsulfanyl)acetic acid hydrochloride

Cat. No. B2396526
CAS RN: 84468-14-4
M. Wt: 205.66
InChI Key: TWZSICOXCTVGJI-UHFFFAOYSA-N
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Description

(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as PASH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PASH is a sulfhydryl-containing compound that has been shown to possess unique chemical properties, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride is not fully understood, but it is believed to involve the formation of complexes with metal ions and the modulation of redox signaling pathways. (4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to inhibit the activity of reactive oxygen species, which are known to play a role in a variety of diseases.
Biochemical and Physiological Effects:
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Pyridinylsulfanyl)acetic acid hydrochloride in lab experiments is its high yield and stability. (4-Pyridinylsulfanyl)acetic acid hydrochloride is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, one of the limitations of using (4-Pyridinylsulfanyl)acetic acid hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on (4-Pyridinylsulfanyl)acetic acid hydrochloride. One area of interest is the development of (4-Pyridinylsulfanyl)acetic acid hydrochloride-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the investigation of (4-Pyridinylsulfanyl)acetic acid hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride and its potential applications in drug discovery and development.
Conclusion:
In conclusion, (4-Pyridinylsulfanyl)acetic acid hydrochloride, or (4-Pyridinylsulfanyl)acetic acid hydrochloride, is a promising compound with many potential applications in drug discovery and development. Its unique chemical properties and biological activities make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride, its potential applications in a variety of fields make it an exciting area of research for the future.

Synthesis Methods

The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves the reaction of pyridine-4-thiol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The yield of (4-Pyridinylsulfanyl)acetic acid hydrochloride is typically high, making it an attractive compound for large-scale synthesis.

Scientific Research Applications

(4-Pyridinylsulfanyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.

properties

IUPAC Name

2-pyridin-4-ylsulfanylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSICOXCTVGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pyridinylsulfanyl)acetic acid hydrochloride

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